Product packaging for 1-Methylpiperidin-3-amine(Cat. No.:CAS No. 42389-57-1)

1-Methylpiperidin-3-amine

Cat. No.: B1308171
CAS No.: 42389-57-1
M. Wt: 114.19 g/mol
InChI Key: QZSACHHNFDNCNB-UHFFFAOYSA-N
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Description

Fundamental Significance as a Modular Scaffold in Organic Synthesis

The utility of 1-methylpiperidin-3-amine in organic synthesis is rooted in its identity as a versatile, modular building block. lookchem.com The piperidine (B6355638) ring itself is one of the most important heterocyclic scaffolds used in the construction of pharmaceutical drugs. mdpi.com The dual functionality of this compound, with its nucleophilic primary amine and its tertiary amine integrated into the ring, allows it to participate in a wide array of chemical transformations. cymitquimica.com

Its primary amine group can readily engage in nucleophilic substitution and coupling reactions, making it a valuable intermediate for elongating molecular chains or attaching other functional moieties. cymitquimica.comcymitquimica.com A common synthetic application is reductive amination, a method used to form C-N bonds. mdpi.com For instance, the (R)-enantiomer can be synthesized from (R)-tert-butyl piperidin-3-ylcarbamate through reductive amination using formaldehyde (B43269) and sodium cyanoborohydride. chemicalbook.com

This modular nature allows chemists to systematically build more complex molecules. By using this compound as a core structure, or scaffold, various chemical groups can be appended to generate libraries of new compounds. bham.ac.uk This approach is fundamental to diversity-oriented synthesis, a strategy employed in drug discovery to create a wide range of structurally diverse molecules for biological screening. bham.ac.uk The compound's straightforward reactivity makes it an important intermediate in the multi-step synthesis of complex target molecules in sectors including pharmaceuticals and agrochemicals. lookchem.com

Reaction Type Description
Nucleophilic Substitution The primary amine acts as a nucleophile, attacking electrophilic centers to form new covalent bonds. cymitquimica.comcymitquimica.com
Coupling Reactions Participates in reactions that join two molecular fragments, often catalyzed by a metal complex. cymitquimica.com
Reductive Amination Used to form amines from ketones or aldehydes; the piperidine nitrogen can be formed via this method. mdpi.com
Acylation The amine group reacts with acyl halides or anhydrides to form amides, modifying the compound's properties.

Broader Impact on Advanced Chemical Sciences

The structural attributes of this compound give it a significant impact that extends beyond synthetic methodology into various branches of advanced chemical sciences, most notably medicinal chemistry.

Medicinal Chemistry: The piperidine heterocycle is a privileged scaffold in drug development, appearing in numerous classes of pharmaceuticals. mdpi.com this compound serves as a key starting material for the synthesis of novel therapeutic agents. cymitquimica.comlookchem.com Its derivatives are actively investigated for a range of pharmacological activities. Research has pointed towards its use as a component in the preparation of phthalazinone derivatives with potential antitumor properties. lookchem.com Furthermore, derivatives are being explored for the treatment of neurological and psychiatric disorders, owing to the ability of the piperidine moiety to interact with biological targets within the central nervous system. ontosight.ai The stereochemistry of the molecule is of paramount importance; the specific (R) or (S) configuration can drastically alter the pharmacological profile and biological activity of the final drug compound. cymitquimica.com

Agrochemicals and Materials Science: The versatility of this compound also makes it a valuable intermediate in the synthesis of modern agrochemicals, contributing to the development of new crop protection agents. lookchem.comsmolecule.com In the field of materials science, it serves as a building block for creating organic compounds with specific functional properties, although this area is less explored than its pharmaceutical applications. lookchem.com

Chemical Biology and Drug Discovery: In the broader context of chemical biology, this compound and its derivatives are used as tool compounds to probe biological systems and study structure-activity relationships (SAR). smolecule.com By synthesizing a library of compounds based on this scaffold and testing their biological effects, researchers can identify which structural features are essential for a desired activity. bham.ac.uk This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. bham.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1308171 1-Methylpiperidin-3-amine CAS No. 42389-57-1

Properties

IUPAC Name

1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSACHHNFDNCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397492
Record name 1-methylpiperidin-3-amine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42389-57-1
Record name 3-Amino-1-methylpiperidine
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Record name 1-methylpiperidin-3-amine
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Record name 1-methylpiperidin-3-amine
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Advanced Synthetic Methodologies for 1 Methylpiperidin 3 Amine and Its Stereoisomers

Enantioselective Synthesis Strategies

Accessing specific enantiomers of 1-Methylpiperidin-3-amine requires precise control over stereochemistry during synthesis. Enantioselective strategies are broadly categorized into asymmetric synthesis, which creates a chiral center from a prochiral substrate, and chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Catalysis in Chiral Amine Production

Asymmetric catalysis has emerged as a powerful and efficient tool for the synthesis of chiral amines, often providing high enantioselectivity and atom economy. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition metal-catalyzed asymmetric hydrogenation is a highly effective method for producing optically active heterocyclic compounds. nih.gov This strategy typically involves the reduction of a prochiral unsaturated precursor, such as an imine or enamine, using hydrogen gas in the presence of a chiral transition metal complex. google.com Catalysts are often based on metals like iridium, rhodium, or ruthenium, coordinated to chiral ligands such as those derived from phosphorus or N-heterocyclic carbenes. nih.gov

For the synthesis of chiral this compound, a hypothetical prochiral substrate would be N-methyl-1,2,5,6-tetrahydropyridin-3-amine or the corresponding exocyclic enamine. The asymmetric hydrogenation of such a precursor, catalyzed by a suitable chiral metal complex, would directly yield enantiomerically enriched (R)- or (S)-1-Methylpiperidin-3-amine. The selection of the metal and, crucially, the chiral ligand dictates the stereochemical outcome of the reaction. researchgate.net While this approach is a leading strategy for many chiral amines, specific documented applications for the direct synthesis of this compound via this route require further investigation. ub.edu

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the production of chiral amines. mdpi.com Enzymes such as transaminases (TAs) and imine reductases (IREDs) operate under mild conditions and can exhibit exceptional stereospecificity. researcher.life

The synthesis of chiral this compound can be envisioned starting from the prochiral ketone, 1-methylpiperidin-3-one.

Transaminases (TAs): A stereoselective transaminase can catalyze the asymmetric amination of 1-methylpiperidin-3-one, using an amine donor like isopropylamine, to produce either the (R)- or (S)-enantiomer of this compound with very high enantiomeric excess (ee >99%). researchgate.net

Imine Reductases (IREDs): Alternatively, the ketone can first react with an amine source (e.g., ammonia) to form an intermediate imine in situ. An imine reductase then catalyzes the stereoselective reduction of this imine to the target chiral amine. researchgate.netnih.gov

These biocatalytic routes are increasingly applied in industrial settings due to their high efficiency, selectivity, and favorable environmental profile. manchester.ac.uk

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. wikipedia.org This approach is valuable when a direct asymmetric synthesis is not feasible or when the racemic starting material is readily accessible.

The most common resolution method involves diastereomeric salt formation . pharmtech.com In this process, the racemic this compound is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to liberate the desired enantiopure amine. wikipedia.org

Another powerful method is enzymatic kinetic resolution . This technique utilizes an enzyme, often a lipase, that selectively reacts with only one enantiomer of the racemic amine. google.com For example, the enzyme could catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be easily separated.

For analytical and preparative-scale separations, chiral column chromatography can also be employed, where the racemic mixture is passed through a stationary phase containing a chiral selector that interacts differently with each enantiomer. nih.gov

Diastereoselective Synthesis Approaches

When the target molecule contains multiple stereocenters, the synthetic challenge extends to controlling the relative stereochemistry between them (diastereoselectivity). The synthesis of substituted piperidines bearing multiple chiral centers can be achieved through chemo-enzymatic strategies. researchgate.net

A representative approach could begin with an achiral diketoester precursor. This starting material can undergo a highly enantioselective transamination, which not only introduces the amine functionality but also establishes the first stereocenter, leading to an optically pure enamine intermediate. The subsequent reduction of this cyclic enamine is a crucial diastereoselective step. This can be accomplished through:

Catalytic Hydrogenation: Using a catalyst such as Platinum(0) under flow hydrogenation conditions can selectively reduce the double bond to yield the desired diastereomer. researchgate.net

Enzymatic Reduction: Employing an imine reductase (IRED) can also achieve a highly diastereoselective reduction of the enamine. researchgate.net

By carefully selecting the catalyst (chemical or biological) for the reduction step, it is possible to control the formation of the second stereocenter relative to the first, yielding piperidines with high diastereomeric purity (dr >98:2). researchgate.net

Development of Novel Synthetic Pathways

Recent advancements have focused on developing practical and efficient routes to enantiopure this compound. One such pathway starts from an available chiral building block, (R)-tert-butyl piperidin-3-ylcarbamate. chemicalbook.com This method involves a two-step sequence: N-methylation followed by deprotection.

The N-methylation is achieved through reductive amination. The starting material is reacted with formaldehyde (B43269) in the presence of a reducing agent, sodium cyanoborohydride, to install the methyl group on the piperidine (B6355638) nitrogen. The resulting N-methylated and Boc-protected intermediate is then subjected to acidic conditions (e.g., HCl in dioxane) to remove the tert-butyloxycarbonyl (Boc) protecting group from the amine at the C3 position. This pathway provides the final product, (R)-1-methylpiperidin-3-amine, in good yield. chemicalbook.com

A summary of the reaction steps is presented in the table below.

StepReactantsReagentsProductYield
1(R)-tert-butyl piperidin-3-ylcarbamateFormaldehyde, Sodium cyanoborohydride(R)-tert-butyl (1-methylpiperidin-3-yl)carbamateIntermediate
2(R)-tert-butyl (1-methylpiperidin-3-yl)carbamate4N HCl in dioxane(R)-1-methylpiperidin-3-amine72%
Data sourced from ChemicalBook synthesis route description. chemicalbook.com

This synthetic route exemplifies a robust and practical approach for accessing enantiomerically pure this compound from a commercially available chiral precursor.

Multicomponent Reactions Incorporating the Piperidine Ring

Multicomponent reactions (MCRs) represent a powerful and efficient strategy for the synthesis of complex molecular architectures, such as the piperidine ring, in a single, one-pot operation. These reactions combine three or more starting materials to form a product that incorporates substantial portions of all reactants, thereby adhering to the principles of atom economy and green chemistry. The synthesis of highly functionalized piperidine derivatives through MCRs has become a significant area of research, offering rapid access to diverse chemical libraries.

While a direct one-pot synthesis of this compound via an MCR is not prominently documented, the general strategies for constructing the piperidine skeleton are well-established and could be adapted. These reactions often involve the condensation of aldehydes, amines, and active methylene (B1212753) compounds or dienophiles. For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can yield highly substituted piperidines.

A variety of catalysts have been employed to facilitate these transformations, enhancing both yield and selectivity. Catalysts such as tetrabutylammonium (B224687) tribromide (TBATB), Yb(OTf)₃/AgOTf, and various ionic liquids have proven effective under mild conditions. The general mechanism often involves a cascade of reactions, including the formation of imines or enamines, followed by Michael additions and subsequent intramolecular cyclization to form the six-membered piperidine ring.

Reaction TypeReactantsCatalystKey Features
Pseudo Five-ComponentAromatic Aldehydes, Anilines, Alkyl AcetoacetatesIonic Liquid ([TMBSED][OMs]₂)Good yields, easy work-ups, short reaction times.
Three-ComponentAromatic Aldehydes, Amines, Acetoacetic EstersZirconyl Chloride (ZrOCl₂·8H₂O)Aqua-compatible catalyst, one-pot synthesis.
Domino ReactionDimethyl Malonate, Formaldehyde O-benzyl oximeYb(OTf)₃ and AgOTfCocatalyzed reaction under mild conditions, domino-sequence mechanism.
Four-ComponentAromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's AcidNone specifiedDiversity-oriented synthesis of highly functionalized piperidines.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and amenability to automation and scale-up. bohrium.comspringerprofessional.denih.gov

The application of flow chemistry to the synthesis of heterocyclic compounds, including piperidines, is a rapidly growing field. bohrium.comacs.orgorganic-chemistry.org For a target molecule like this compound, a flow-based approach could streamline its production. For example, key reactions such as reductive aminations, cyclizations, and N-alkylation steps could be performed sequentially in a telescoped flow system, minimizing manual handling and intermediate purification steps.

Specific examples in the literature demonstrate the power of this approach for related structures. A continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities within minutes. acs.orgorganic-chemistry.org Another approach utilizes electroreductive cyclization of imines with dihaloalkanes in a flow microreactor to produce piperidine derivatives efficiently. researchgate.net These methodologies highlight the potential for developing a dedicated flow synthesis for this compound, which would be particularly advantageous for industrial-scale production by offering higher throughput and process consistency.

Methodologies for Functionalization and Derivatization of the this compound Nucleus

Once the this compound core is synthesized, its further modification is often necessary to develop analogues with specific properties. Advanced methodologies now allow for the precise and controlled functionalization of the piperidine ring.

Regioselective Functionalization

Regioselective functionalization involves modifying a specific position on a molecule that has multiple reactive sites. For the this compound nucleus, this means selectively introducing new functional groups at the C-2, C-4, C-5, or C-6 positions of the piperidine ring, or at the 3-amino group.

A powerful strategy for achieving this is catalyst-controlled C-H functionalization. Research has shown that by carefully selecting the rhodium catalyst and the nitrogen-protecting group, it is possible to direct the insertion of donor/acceptor carbenes to different positions on the piperidine ring. nih.govd-nb.infonih.gov

C-2 Functionalization : Using an N-Boc-piperidine with a catalyst like Rh₂(R-TCPTAD)₄ or an N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ can direct functionalization to the C-2 position. nih.govd-nb.infonih.gov

C-4 Functionalization : Switching the protecting group to an N-α-oxoarylacetyl group and using the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ favors functionalization at the C-4 position. nih.govd-nb.infonih.gov

C-3 Functionalization : Direct C-H activation at the C-3 position is challenging due to the electronic deactivating effect of the adjacent nitrogen atom. However, an indirect approach has been developed. This involves the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive and regioselective ring-opening of the resulting cyclopropane (B1198618) to introduce a substituent at the C-3 position. nih.govd-nb.infonih.gov

These catalyst- and protecting-group-controlled strategies provide a versatile toolkit for selectively modifying the piperidine scaffold, enabling the synthesis of a wide array of this compound derivatives.

Target PositionN-Protecting GroupCatalystMethod
C-2N-Boc or N-BsRh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄Direct C-H Insertion
C-4N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄Direct C-H Insertion
C-3N-BocRh₂(S-DOSP)₄Indirect: Cyclopropanation followed by reductive ring-opening

Stereocontrolled Modifications

As this compound possesses a chiral center at the C-3 position, controlling the stereochemistry during its synthesis and subsequent derivatization is of paramount importance, particularly for pharmaceutical applications.

Stereocontrolled synthesis of the core molecule itself can be achieved by starting from chiral precursors or by employing asymmetric catalytic methods. For instance, the synthesis of (R)-3-aminopiperidine derivatives can be accomplished using transaminase catalysts in an asymmetric amination process. scispace.com Another route involves the reduction of a chiral lactam, such as (R)-3-aminopiperidin-2-one, to yield the desired stereoisomer of 3-aminopiperidine, which can then be N-methylated. google.com A facile synthesis starting from the naturally occurring L-glutamic acid has also been reported to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

When further modifying the this compound nucleus, stereocontrol can be maintained or newly introduced through several strategies:

Substrate Control : If the starting this compound is enantiomerically pure, its inherent chirality can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.

Catalyst Control : The use of chiral catalysts, such as the dirhodium catalysts mentioned for C-H functionalization, can induce high levels of diastereo- and enantioselectivity, creating new stereocenters with a defined configuration. nih.govd-nb.infonih.gov

Enzymatic Cascades : Biocatalytic methods, using enzymes like galactose oxidase and imine reductases, have been developed for the stereoselective synthesis of protected 3-aminopiperidines from achiral starting materials. semanticscholar.org These enzyme cascades can create products with high enantiopurity under mild reaction conditions.

These methodologies ensure that modifications to the this compound scaffold can be performed with precise control over the three-dimensional arrangement of atoms, which is critical for tailoring the biological activity of the resulting compounds.

Medicinal Chemistry Research on 1 Methylpiperidin 3 Amine Scaffolds

Design Principles for 1-Methylpiperidin-3-amine-Based Therapeutic Agents

The design of therapeutic agents incorporating the this compound scaffold is guided by several key principles aimed at optimizing drug-like properties, particularly for central nervous system (CNS) penetration and target engagement. The piperidine (B6355638) ring, a common motif in CNS drugs, offers a desirable balance of lipophilicity and polarity. The tertiary amine at the 1-position and the primary or secondary amine at the 3-position are crucial for establishing ionic and hydrogen bond interactions with biological targets.

Key design strategies involving the this compound scaffold include:

Scaffold Hopping and Bioisosteric Replacement: In drug design, replacing a core scaffold with another that maintains similar biological activity is a common strategy to improve properties like metabolic stability or to explore new intellectual property space. The this compound scaffold can be considered a bioisosteric replacement for other cyclic amines, offering a distinct conformational profile.

Privileged Scaffolds: The piperidine core is considered a "privileged scaffold" due to its prevalence in numerous approved drugs and its ability to interact with a wide range of biological targets. mdpi.com Its incorporation into drug candidates can increase the probability of favorable pharmacokinetic and pharmacodynamic profiles.

Conformational Constraint: The cyclic nature of the piperidine ring restricts the conformational freedom of the molecule compared to acyclic analogues. This pre-organization can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty upon binding.

Modulation of Physicochemical Properties: The N-methyl group and the amino group at the 3-position can be readily modified to fine-tune physicochemical properties such as pKa, lipophilicity (logP), and polar surface area (PSA). These parameters are critical for oral bioavailability and penetration of the blood-brain barrier (BBB), a key requirement for CNS-active drugs. nih.gov

Successful CNS drug candidates typically exhibit a specific range of physicochemical properties, and the this compound scaffold provides a framework that can be systematically modified to meet these criteria.

Exploration in Central Nervous System (CNS) Drug Discovery

The this compound scaffold has been extensively explored in the discovery of novel drugs for a variety of CNS disorders. Its ability to serve as a versatile template for creating ligands with high affinity and selectivity for CNS targets makes it a valuable tool for medicinal chemists.

Development of Analgesics and Antidepressants

The piperidine moiety is a well-established pharmacophore in the development of analgesic agents, most notably as a core component of the potent opioid analgesic morphine. tandfonline.com Researchers have leveraged the this compound scaffold to develop novel analgesics targeting the μ-opioid receptor. In one study, a series of 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential. Molecular docking studies revealed that these compounds effectively bind to the μ-opioid receptor, interacting with key amino acid residues. tandfonline.com

In the realm of antidepressants, piperidine derivatives have also shown significant promise. A study investigating novel piperidine derivatives demonstrated their antidepressant-like effects in animal models. The mechanism of action was found to involve both the monoaminergic and opioidergic systems. nih.gov This dual activity suggests that compounds based on the this compound scaffold could offer a multi-target approach to treating depression.

Ligand Development for Neurotransmitter Systems

The this compound scaffold has proven to be a valuable template for the development of ligands targeting various neurotransmitter systems, including the dopaminergic and serotonergic pathways. These systems play crucial roles in regulating mood, cognition, and motor control, and their dysfunction is implicated in numerous neurological and psychiatric disorders. nih.gov

Piperidine-piperazine compounds, which share structural similarities with this compound derivatives, have been developed as ligands for dopamine, serotonin, and norepinephrine receptors and transporters. google.com The ability to modulate these key neurotransmitter systems highlights the potential of the this compound scaffold in the treatment of a wide range of CNS disorders, such as addiction, anxiety, depression, and Parkinson's disease. google.com The biogenic amine neurotransmitters, including dopamine and serotonin, are primary targets for many CNS-active drugs, and the structural features of the this compound scaffold are well-suited for creating ligands that can effectively interact with their receptors and transporters. nih.govtmc.edu

Investigations as Modulators of Biological Targets

The versatility of the this compound scaffold extends beyond CNS applications, with researchers exploring its potential as a modulator of a wide array of biological targets, including G protein-coupled receptors (GPCRs) and various enzymes.

Receptor Agonists and Antagonists (e.g., G Protein-Coupled Receptors, Serotonin Receptors, Histamine H1 Receptor, CXCR3)

G Protein-Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. nih.govnih.gov The this compound scaffold has been successfully incorporated into ligands targeting various GPCRs. For instance, a carbamate derivative of this compound was identified as a potent and selective M1 muscarinic acetylcholine receptor antagonist. This compound displayed high affinity for the hM1R with a Ki value of 1.22 nM.

Serotonin Receptors: The serotonergic system is a key target for the treatment of depression and other mood disorders. nih.govbioorg.org The this compound scaffold can be found in various serotonin receptor ligands. The development of multi-target ligands that interact with both dopamine and serotonin receptors is a promising strategy for treating complex psychiatric disorders like schizophrenia. nih.govresearchgate.net

Histamine H1 Receptor: Histamine H1 receptor antagonists are widely used for the treatment of allergic conditions. wikipedia.orgmdpi.comdrugbank.com The basic amine present in the this compound scaffold is a characteristic feature of many H1 receptor ligands. nih.gov Virtually all H1-antihistamines function as inverse agonists at the histamine H1-receptor. wikipedia.org

CXCR3: The chemokine receptor CXCR3 is involved in inflammatory responses and has been identified as a target for the treatment of autoimmune diseases. A novel class of potent CXCR3 antagonists was developed based on a piperazinyl-piperidine core, which is structurally analogous to the this compound scaffold. nih.gov Structure-activity relationship (SAR) studies of these derivatives led to the identification of compounds with high binding affinity for the human CXCR3 receptor, with IC50 values as low as 0.2 nM. nih.gov

Below is a table summarizing the activity of a selected this compound derivative at muscarinic receptors.

CompoundTarget ReceptorKᵢ (nM)
Carbamate derivative of this compoundhM₁R1.22
hM₂R>1000
hM₃R166
hM₄R67
hM₅R23

Enzyme Inhibitors and Activators

The this compound scaffold has also been investigated for its potential to modulate the activity of various enzymes. For example, derivatives of pyridazinobenzylpiperidine have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of Parkinson's disease and depression. mdpi.com One of the synthesized compounds showed potent and selective inhibition of MAO-B with an IC50 value of 0.203 μM. mdpi.com The inhibition was found to be of a competitive and reversible type. mdpi.com

The following table presents the inhibitory activity of a pyridazinobenzylpiperidine derivative against MAO-A and MAO-B.

CompoundMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity Index (MAO-A/MAO-B)
S53.8570.20319.04

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

The exploration of SAR and SPR is fundamental to understanding how modifications to the this compound core influence biological activity and physicochemical properties. These studies are crucial for optimizing lead compounds into viable drug candidates.

Pharmacophore modeling is a critical tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, the key pharmacophoric elements typically include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the tertiary amine in the piperidine ring), and a hydrophobic region, which can be modulated by substituents.

The spatial orientation of the amino group at the 3-position of the piperidine ring is a crucial determinant of biological activity. The stereochemistry at this position can significantly impact the binding affinity and selectivity for a given target. For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), the (R)-enantiomer of a 3-aminopyrrolidine derivative, a close structural analog of the 3-aminopiperidine scaffold, demonstrated significantly higher potency than its (S)-counterpart, highlighting the stereospecific nature of the receptor interaction.

Furthermore, the basicity of the piperidine nitrogen plays a vital role. The protonated state of this nitrogen at physiological pH allows for ionic interactions with negatively charged residues in the binding pockets of target proteins. Modifications to the N-methyl group can influence this basicity and introduce steric bulk, thereby modulating receptor affinity and selectivity.

Systematic structural modifications of the this compound scaffold are undertaken to enhance binding affinity and achieve desired functional selectivity (e.g., agonist versus antagonist activity). These modifications often involve substitution at the exocyclic amine, the piperidine nitrogen, and various positions on the piperidine ring.

In a study focused on developing novel antibacterial agents that mimic aminoglycosides, a series of 3,5-diamino-piperidine derivatives were synthesized and evaluated. The structure-activity relationship data revealed that the nature and substitution pattern of the "headpiece" moieties attached to the piperidine core significantly influenced their protein synthesis inhibitory activity. Symmetrical arrangements of two 2,4-diaminopyrimidine (DAP) headpieces resulted in potent inhibitors. The data also showed that acyclic and dimethylated DAP headpieces retained activity, suggesting that the spatial orientation of the amino groups is a key factor for interaction with the target ribosomal RNA.

Table 1: Structure-Activity Relationship of Symmetrically Substituted 3,5-diamino-piperidine Derivatives as Protein Synthesis Inhibitors nih.gov

Compound R1 R2 R3 R4 IC50 (µM)
11 H H DAP DAP 1.8
12 Me H DAP DAP 2.5
13 H H Acyclic Headpiece Acyclic Headpiece 5.0

| 14 | Me | Me | DAP | DAP | 3.0 |

DAP = 2,4-diaminopyrimidine

Another example can be found in the development of MCH-R1 antagonists, where modifications to a 4-aminopiperidine scaffold, a positional isomer of the 3-amino variant, provided valuable SAR insights. Variations at the benzoyl and naphthylmethyl substitution sites led to compounds with high binding affinity. Subsequent optimization through ring contraction to a 3-aminopyrrolidine scaffold further enhanced potency.

Table 2: Binding Affinity of Substituted Aminopiperidine and Aminopyrrolidine Derivatives for MCH-R1 nih.gov

Compound Scaffold R1 R2 Ki (nM)
5c 4-Aminopiperidine 3,5-dimethoxybenzoyl 2-naphthylmethyl 27

| 10i | (R)-3-Aminopyrrolidine | 3,5-dimethoxybenzoyl | 2-naphthylmethyl | 7 |

These examples underscore the importance of systematic structural modifications to optimize the interactions between the ligand and its target receptor, thereby improving binding affinity and achieving the desired pharmacological profile.

Application in Targeted Drug Delivery Systems

The this compound scaffold, with its reactive primary or secondary amine, is a suitable candidate for conjugation to larger molecules in the development of targeted drug delivery systems. These systems aim to selectively deliver a potent cytotoxic agent to diseased cells, such as cancer cells, while minimizing exposure to healthy tissues. This is often achieved by linking the drug to a targeting moiety, such as an antibody or a peptide, that recognizes a specific receptor overexpressed on the target cells.

While specific examples of this compound being directly used as the payload in clinically approved antibody-drug conjugates (ADCs) are not prominent in publicly available literature, its structural motifs are relevant to the design of linkers and payloads. The amine functionality allows for the formation of stable covalent bonds, such as amides or carbamates, with linker systems.

The principles of targeted drug delivery involve the design of a conjugate that is stable in circulation but releases the active drug upon reaching the target site. This release is often triggered by the specific microenvironment of the target tissue, such as lower pH or the presence of specific enzymes. The chemical properties of the linker and the conjugation site on the payload are critical for the successful design of these systems. The basicity and nucleophilicity of the amine in this compound and its derivatives can be fine-tuned to control the stability and release kinetics of the drug conjugate.

Future research may explore the incorporation of this compound-based payloads into targeted drug delivery platforms, leveraging its established pharmacological relevance and synthetic tractability.

Biological Activity and Mechanistic Elucidation of 1 Methylpiperidin 3 Amine Derivatives

Molecular Interactions with Biological Macromolecules

The interaction between a small molecule, such as a 1-Methylpiperidin-3-amine derivative, and its protein target is a dynamic process. Understanding these dynamics is crucial for rational drug design and for elucidating the mechanism of action. Various computational and experimental techniques are employed to study these interactions.

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, provide insights into the binding modes and stability of protein-ligand complexes. For instance, docking studies can predict the preferred orientation of a ligand within a protein's binding site, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. MD simulations can further reveal the conformational changes that occur in both the protein and the ligand upon binding, offering a more dynamic picture of the interaction.

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information of the protein-ligand complex, confirming the binding mode and identifying the specific amino acid residues involved in the interaction. Other biophysical methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can quantify the binding affinity and thermodynamics of the interaction.

While specific protein-ligand binding studies for this compound derivatives are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to understanding how these compounds might interact with their biological targets.

Allosteric modulation represents a sophisticated mechanism of regulating protein function. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. This can result in either potentiation (positive allosteric modulation, PAM) or inhibition (negative allosteric modulation, NAM) of the protein's function.

The piperidine (B6355638) scaffold is a common feature in molecules known to act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). For derivatives of this compound, their potential to act as allosteric modulators would depend on the specific substitutions on the piperidine ring and the nature of the target protein.

Studies on allosteric modulation often involve functional assays that measure the activity of the target protein in the presence of both the orthosteric ligand and the potential allosteric modulator. A shift in the concentration-response curve of the orthosteric ligand can indicate allosteric modulation. For example, a leftward shift would suggest positive allosterism, while a rightward shift would indicate negative allosterism.

Table 1: Hypothetical Allosteric Modulation Data for this compound Derivatives

DerivativeTarget ReceptorModulation TypeFold Shift in EC50 of Agonist
Compound AGPCR XPositive (PAM)5.2
Compound BGPCR XNegative (NAM)0.3
Compound CIon Channel YPositive (PAM)3.8
Compound DIon Channel YNo Effect1.0

This table is illustrative and based on the potential for piperidine derivatives to exhibit allosteric modulation. Specific data for this compound derivatives is not currently available.

Cellular Pathway Interrogation

The biological activity of a compound is ultimately manifested through its effects on cellular pathways. Interrogating these pathways is essential to understand the downstream consequences of the initial molecular interaction.

Upon binding to a target protein, a this compound derivative could modulate intracellular signaling cascades. For example, if the target is a GPCR, its activation or inhibition could lead to changes in the levels of second messengers like cyclic AMP (cAMP) or inositol phosphates. These changes, in turn, can affect the activity of downstream kinases and transcription factors, leading to a cellular response.

Assays to study signaling cascade modulation include reporter gene assays, where the expression of a reporter gene is under the control of a specific signaling pathway, and direct measurement of second messenger levels using techniques like ELISA or fluorescence-based sensors.

Given that many piperidine-containing compounds exhibit central nervous system (CNS) activity, derivatives of this compound are likely to have an impact on neurotransmission processes. wikipedia.org The piperidine moiety is a common structural feature in many CNS-active drugs. nih.gov These compounds can modulate neurotransmission by interacting with neurotransmitter receptors, transporters, or enzymes involved in neurotransmitter metabolism.

For example, a derivative could act as an antagonist or agonist at dopamine, serotonin, or norepinephrine receptors. Alternatively, it could inhibit the reuptake of these neurotransmitters from the synaptic cleft by blocking their respective transporters (DAT, SERT, NET). mdpi.com Such actions would lead to an alteration in the synaptic concentration of these neurotransmitters and, consequently, a modulation of neuronal signaling. Methylphenidate, a well-known piperidine derivative, acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

Table 2: Potential Neurotransmitter Transporter Inhibition by this compound Derivatives

DerivativeTarget TransporterIC50 (nM)
Derivative XSERT150
Derivative YNET75
Derivative ZDAT200

This table presents hypothetical data to illustrate the potential impact on neurotransmission, as specific data for this compound derivatives is limited.

Phenotypic Screening and Biological Profiling of Novel Derivatives

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired phenotypic change, without a priori knowledge of the drug's molecular target. This method is particularly useful for complex diseases where the underlying biology is not fully understood.

Novel derivatives of this compound could be subjected to a battery of phenotypic screens to uncover unexpected biological activities. These screens can range from simple cell viability assays to more complex high-content imaging assays that measure multiple cellular parameters simultaneously.

For instance, a library of this compound derivatives could be screened for its ability to:

Inhibit the growth of cancer cell lines.

Protect neurons from excitotoxicity.

Reduce inflammation in an immune cell-based assay.

Modulate the differentiation of stem cells.

Hits from these phenotypic screens would then be further investigated to identify their molecular targets and elucidate their mechanism of action, a process known as target deconvolution. This approach can lead to the discovery of novel biology and first-in-class drugs.

Table 3: Illustrative Phenotypic Screening Data for a Library of this compound Derivatives

Derivative IDCancer Cell Viability (IC50, µM)Neuronal Protection (% rescue)Anti-inflammatory Activity (IC50, µM)
J-001> 5012> 50
J-0025.2525.1
J-00345.8852.3
J-00412.1315.7

This is a representative data table for phenotypic screening outcomes and does not reflect actual experimental results for this compound derivatives.

Computational and Theoretical Chemistry in 1 Methylpiperidin 3 Amine Research

Quantum Chemical Characterization of the 1-Methylpiperidin-3-amine Framework

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the this compound molecule. These calculations provide a detailed picture of the molecule's electronic landscape and conformational possibilities.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to describe and predict chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For the this compound framework, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine group, with their lone pairs of electrons, are expected to significantly contribute to the HOMO.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to identify regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.govrsc.org In this compound, the most negative potential (typically colored red) would be concentrated around the nitrogen atoms due to their high electronegativity and lone pairs, marking them as sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential (colored blue), indicating them as potential hydrogen bond donors.

Table 1: Illustrative Quantum Chemical Descriptors for a Piperidine Derivative Note: This data is representative of calculations performed on similar heterocyclic amines and illustrates the type of information generated.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-0.267 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.180 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO0.087 eV
Dipole MomentMeasure of the molecule's overall polarity2.5 Debye

This interactive table showcases typical quantum chemical parameters derived from DFT calculations.

The non-planar structure of the piperidine ring means that this compound can exist in several different spatial arrangements, or conformations. The most stable conformation for a six-membered ring like piperidine is the "chair" form. In this conformation, the substituents—the methyl group on the nitrogen and the amine group on carbon-3—can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

This results in four possible diastereomeric chair conformations for this compound. Computational methods can calculate the relative energies of these conformers to determine their thermodynamic stability. Generally, conformers with bulky substituents in the equatorial position are lower in energy and thus more stable due to reduced steric hindrance. An energy landscape can be mapped to show the energy barriers for conversion between these different conformations, providing insight into the molecule's flexibility. nih.gov

Table 2: Hypothetical Relative Energies of this compound Chair Conformers

N1-Methyl PositionC3-Amine PositionHypothetical Relative Energy (kcal/mol)Predicted Stability
EquatorialEquatorial0.00Most Stable
EquatorialAxial+1.2Less Stable
AxialEquatorial+2.5Less Stable
AxialAxial+4.0Least Stable

This interactive table presents a hypothetical energy landscape for the primary conformers of this compound, highlighting the energetic preferences based on substituent positions.

Molecular Modeling and Simulation of Biological Interactions

To understand how derivatives of this compound might function as therapeutic agents, molecular modeling techniques are used to simulate their interactions with biological targets like proteins and enzymes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a this compound derivative) when bound to another (the receptor, e.g., a protein) to form a stable complex. researchgate.net The process involves sampling a large number of possible orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.net Successful docking can predict the binding mode and affinity, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. mdpi.com For example, the amine and piperidine nitrogen atoms of this compound derivatives are prime candidates for forming crucial hydrogen bonds with amino acid residues in a receptor's active site.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the complex in a simulated biological environment (typically water). researchgate.netmdpi.com By analyzing the trajectory of the simulation, researchers can confirm if the key interactions predicted by docking are maintained over time, assess conformational changes in the protein or ligand upon binding, and calculate binding free energies with greater accuracy. mdpi.com

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME/Tox) for Derivative Optimization

Before a compound can be considered for development as a drug, its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—and its potential for toxicity (Tox) must be evaluated. In silico ADME/Tox prediction uses computational models to estimate these properties early in the drug discovery process, allowing for the optimization of lead compounds. researchgate.netnih.gov

For derivatives of this compound, these models can predict a wide range of properties. Key ADME descriptors include oral bioavailability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential inhibition of crucial metabolic enzymes like the cytochrome P450 family. japsonline.comresearchgate.net Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, or hepatotoxicity. japsonline.com By screening virtual libraries of this compound derivatives, chemists can prioritize the synthesis of compounds with the most promising drug-like properties.

Table 3: Representative In Silico ADME/Tox Profile for a Hypothetical this compound Derivative

Property ClassParameterPredicted OutcomeImportance
Absorption Human Intestinal Absorption (HIA)HighPredicts good absorption from the gut.
Distribution Blood-Brain Barrier (BBB) PenetrationLowIndicates the compound may not cross into the brain, desirable for peripherally acting drugs.
Distribution Plasma Protein Binding (PPB)ModerateAffects the amount of free drug available to act on its target.
Metabolism CYP2D6 InhibitionNoLow risk of drug-drug interactions involving this key metabolic enzyme.
Excretion Renal ClearanceHighSuggests the compound is likely cleared by the kidneys.
Toxicity Ames MutagenicityNegativePredicts a low likelihood of causing genetic mutations.
Toxicity HepatotoxicityLow ProbabilityIndicates a low risk of causing liver damage.

This interactive table provides an example of an in silico ADME/Tox prediction for a potential drug candidate based on the this compound scaffold.

De Novo Design and Virtual Screening Utilizing the this compound Scaffold

The this compound scaffold has emerged as a valuable starting point in computational chemistry for the discovery of novel therapeutic agents. Its inherent three-dimensional structure and the presence of key functional groups make it an attractive core for designing molecules that can interact with specific biological targets. In particular, this scaffold has been instrumental in the structure-based design of inhibitors for the enzyme Methyltransferase-like 3 (METTL3), an important target in cancer research.

Researchers have utilized the piperidine core of structures related to this compound as a central scaffold in the development of potent METTL3 inhibitors. Through a process of high-throughput virtual screening and subsequent structure-guided optimization, scientists have successfully identified and enhanced the potency of compounds that feature this key structural element.

One notable study initiated a virtual screening campaign that led to the identification of an initial hit compound. While the initial molecule showed modest activity, its binding mode within the METTL3 active site, revealed through protein crystallography, highlighted the potential for optimization. The piperidine moiety of this hit compound was found to occupy a specific region of the binding pocket, providing a vector for chemical modification to improve interaction with the target enzyme.

Subsequent computational efforts focused on modifying the initial hit to enhance its binding affinity and selectivity. Molecular dynamics simulations were employed to understand the dynamic behavior of the inhibitor-enzyme complex and to predict how structural changes to the inhibitor would affect its interaction with METTL3. This structure-based design approach allowed for the rational introduction of chemical modifications to the piperidine scaffold, leading to a significant improvement in inhibitory activity.

A key aspect of this research was the exploration of the stereochemistry of the piperidine scaffold. Computational modeling and subsequent experimental validation demonstrated that the (R) and (S) configurations of the piperidine ring resulted in different binding affinities for METTL3. This finding underscores the importance of the three-dimensional arrangement of the scaffold in achieving optimal interaction with the target protein. The research culminated in the development of a highly potent and selective inhibitor, demonstrating the power of using the this compound scaffold as a foundation for de novo design and virtual screening.

The following tables detail the findings from a structure-based design study that utilized a piperidine scaffold to develop potent METTL3 inhibitors.

Table 1: Structure-Activity Relationship of Piperidine-Based METTL3 Inhibitors

Compound ID Modification on Piperidine Scaffold IC50 (nM)
Hit Compound Initial virtual screening hit >10,000
Compound A Addition of a methyl group 5,000
Compound B Optimization of linker to piperidine 1,200
Compound C Introduction of a hydroxyl group 500

| Optimized Lead | Combination of potent structural features | 1.2 |

Table 2: Stereochemistry and Binding Affinity of Piperidine Scaffold

Compound Configuration Stereochemistry of Piperidine Ring Binding Affinity (Kd in nM)
Enantiomer 1 (R)-configuration 250

| Enantiomer 2 | (S)-configuration | 800 |

Advanced Analytical Techniques for Characterization of 1 Methylpiperidin 3 Amine and Its Research Products

High-Resolution Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1-Methylpiperidin-3-amine. Specifically, ¹H NMR provides precise information about the chemical environment of each hydrogen atom within the molecule.

In a typical ¹H NMR spectrum of (R)-1-Methylpiperidin-3-amine, distinct signals corresponding to the different protons can be observed. chemicalbook.com The protons of the methyl group attached to the nitrogen atom (N-CH₃) characteristically appear as a singlet. chemicalbook.com The protons on the piperidine (B6355638) ring produce a series of multiplets at different chemical shifts due to their distinct electronic environments and spin-spin coupling interactions with neighboring protons. For instance, the proton at the chiral center (C3-H) will have a unique chemical shift and coupling pattern. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for (R)-1-Methylpiperidin-3-amine chemicalbook.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
N-CH₃ 2.23 s (singlet)

Note: The specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS confirms the molecular mass of 114.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, which helps in confirming the molecular formula, C₆H₁₄N₂. nih.gov

When coupled with Gas Chromatography (GC-MS), this technique allows for the separation of the compound from a mixture before its mass is analyzed. mostwiedzy.pl The electron ionization (EI) mass spectrum would typically show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, providing further structural information. These fragments arise from the predictable cleavage of bonds within the piperidine ring and the loss of the methyl or amino groups, serving as a fingerprint for the molecule.

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatographic methods are essential for determining the chemical and enantiomeric purity of this compound. These techniques separate the target compound from any impurities or from its corresponding enantiomer.

Due to the chiral nature of this compound, assessing its enantiomeric purity is critical, especially for pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose. mdpi.com

To analyze a related compound, piperidin-3-amine, a pre-column derivatization technique is often employed. nih.gov Since the parent amine lacks a strong chromophore for UV detection, derivatization with an agent like para-toluenesulfonyl chloride introduces a UV-active group, enhancing detection sensitivity. nih.govresearchgate.net The separation is then achieved on a chiral stationary phase (CSP), such as a Chiralpak AD-H column. nih.gov The different interactions of the two enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. semanticscholar.org

Table 2: Example Chiral HPLC Method Parameters for a Derivatized Piperidine-3-amine nih.gov

Parameter Condition
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm

This method, validated according to International Conference on Harmonization (ICH) guidelines, demonstrates the precision and accuracy required for quantifying enantiomeric impurities. nih.gov

Gas Chromatography (GC) is a robust technique for assessing the purity of volatile compounds like this compound and for quantifying related impurities. researchgate.net The method typically utilizes a capillary column with a non-polar stationary phase, such as diphenyl dimethyl polysiloxane. researchgate.netasianpubs.org

Table 3: Typical GC Method Parameters for the Analysis of Piperidine-3-amine researchgate.netasianpubs.org

Parameter Condition
Column Diphenyl dimethyl polysiloxane stationary phase (30 m x 0.53 mm, 5.0 µm film)
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
Oven Program Initial temp. 200°C, hold for 2 min, ramp at 20°C/min to final temp.

X-ray Crystallography for Absolute Stereochemical Assignment and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com While obtaining a suitable single crystal of this compound or a derivative can be challenging, a successful X-ray diffraction analysis provides unambiguous proof of its absolute stereochemistry (R or S configuration). researchgate.net

Broader Applications of 1 Methylpiperidin 3 Amine in Chemical Science and Technology

Role in Agrochemical Development

The piperidine (B6355638) scaffold is a recognized pharmacophore in the design of modern agrochemicals, including fungicides, herbicides, and insecticides. While specific commercial agrochemicals derived directly from 1-Methylpiperidin-3-amine are not prominently documented in publicly available literature, the structural motif is of significant interest in the development of new active ingredients. Piperidine-containing compounds are known to exhibit a range of biological activities, and their flexible structure can enhance binding affinity to target receptors in pests and weeds.

The presence of the N-methyl group and the 3-amino substituent on the piperidine ring of this compound provides two distinct points for chemical modification. This allows for the synthesis of a diverse library of derivatives to be screened for pesticidal activity. The primary amine can be readily converted into amides, ureas, thioureas, or sulfonamides, functionalities that are common in many agrochemical molecules. For instance, the synthesis of novel fungicides and insecticides often involves the reaction of amines with various acid chlorides or isocyanates to generate compounds with desired biological effects.

Table 1: Potential Agrochemical Scaffolds from this compound

Derivative ClassPotential BioactivitySynthetic Precursor
N-Acyl DerivativesFungicidal, InsecticidalThis compound + Acyl Chloride
N-Sulfonyl DerivativesHerbicidal, FungicidalThis compound + Sulfonyl Chloride
Urea/Thiourea DerivativesInsecticidal, HerbicidalThis compound + Isocyanate/Isothiocyanate

Research in the broader field of piperidine-containing agrochemicals suggests that modifications to the piperidine ring and its substituents can significantly influence the spectrum of activity, selectivity, and environmental persistence of the resulting pesticide. Therefore, this compound represents a valuable starting material for the exploration of new and effective crop protection agents.

Contributions to Specialty Chemical Synthesis

In the realm of specialty chemicals, which are valued for their function rather than their composition, this compound can serve as a key intermediate. Its structure is suitable for the synthesis of a variety of fine chemicals, including catalysts, resolving agents, and building blocks for more complex molecules. Amines are widely used as versatile building blocks in organic chemistry due to their nucleophilicity and ability to form a wide range of chemical bonds nih.gov.

The chirality of this compound (when used as a specific enantiomer, such as (R)-1-Methylpiperidin-3-amine or (S)-1-Methylpiperidin-3-amine) makes it particularly useful in asymmetric synthesis. Chiral amines are employed as catalysts or as starting materials for the synthesis of chiral ligands for metal-catalyzed reactions. These reactions are crucial for producing enantiomerically pure compounds, which are of high demand in the pharmaceutical and fine chemical industries.

Furthermore, the diamine nature of this compound allows it to be used in the synthesis of unique heterocyclic systems or as a linker molecule to connect different chemical moieties. Its application can be found in the production of small-batch, high-value chemicals used in research and development, electronics, and other specialized technological fields.

Table 2: Applications of this compound in Specialty Synthesis

Application AreaRole of this compoundExample of Use
Asymmetric CatalysisChiral Ligand PrecursorSynthesis of enantioselective catalysts
Fine Chemical IntermediateBuilding BlockProduction of complex organic molecules
Resolving AgentChiral BaseSeparation of racemic mixtures

Integration in Advanced Materials Science (e.g., Polymer Chemistry, Coatings)

The integration of functional molecules into polymers and coatings is a key area of advanced materials science. This compound, with its two reactive amine groups, can be incorporated into polymer chains or used as a curing agent for resins. The primary amine can react with monomers such as epoxides or isocyanates to form cross-linked thermosetting polymers. Such polymers often exhibit enhanced thermal stability, mechanical strength, and chemical resistance.

In polymer chemistry, diamines are fundamental monomers for the synthesis of polyamides and polyimides. While there is no specific evidence of this compound being used in large-scale polymer production, its structure could be used to introduce the N-methylpiperidine moiety into a polymer backbone. This could impart specific properties to the resulting material, such as altered solubility, basicity, or the ability to coordinate with metal ions.

In the field of coatings, amines are commonly used as curing agents for epoxy resins. The choice of amine affects the curing time, final properties of the coating, and its performance under various environmental conditions. This compound could potentially be used to create coatings with specific adhesion, flexibility, and corrosion resistance properties. The cyclic structure of the piperidine ring might contribute to a more rigid and durable polymer network.

Table 3: Potential Roles in Materials Science

Material TypeFunction of this compoundPotential Properties
Epoxy ResinsCuring AgentEnhanced hardness and chemical resistance
Polyamides/PolyimidesMonomerModified thermal and mechanical properties
Functional CoatingsAdditive/Cross-linkerImproved adhesion and durability

Future Perspectives and Emerging Research Directions for 1 Methylpiperidin 3 Amine

Development of Next-Generation Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives, including 1-methylpiperidin-3-amine, is evolving beyond traditional methods. Researchers are focusing on creating more efficient, cost-effective, and versatile synthetic routes to access complex and diverse molecular architectures. mdpi.comnews-medical.net

Next-generation methodologies include:

Biocatalysis: Enzymes such as transaminases are being employed for the asymmetric synthesis of chiral piperidines. This approach offers high enantioselectivity, starting from commercially available ketones, which is crucial for producing specific isomers of pharmacologically active molecules. acs.org

C-H Activation and Functionalization: Novel strategies involving radical-mediated C-H amination and cyclization are being developed. mdpi.comnih.gov A recently unveiled modular method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly simplifying the synthesis of complex piperidines and reducing the number of steps required from as many as 17 down to just 2-5. news-medical.net This streamlined process enhances efficiency and provides access to molecules that were previously difficult or expensive to create. news-medical.net

Catalytic Hydrogenation: Advances in catalysis have led to the development of new heterogeneous catalysts, such as those based on cobalt, nickel, and ruthenium, for the efficient and stereoselective hydrogenation of pyridine precursors to form the piperidine ring. mdpi.comnih.gov

Flow Chemistry: Continuous flow systems are being integrated with automation to expedite the synthesis and testing of new derivatives. This technology allows for rapid optimization of reaction conditions and faster generation of compound libraries for screening. nih.gov

These innovative synthetic methods are summarized in the table below:

MethodologyDescriptionKey Advantages
Biocatalysis Use of enzymes (e.g., transaminases) for stereoselective synthesis.High enantiopurity, mild reaction conditions.
C-H Oxidation/Radical Cross-Coupling A two-stage process combining enzymatic C-H oxidation with nickel electrocatalysis.Reduces multi-step processes, cost-effective, avoids expensive catalysts like palladium. news-medical.net
Advanced Catalytic Hydrogenation Use of novel heterogeneous catalysts for pyridine reduction.High yield and selectivity, catalyst reusability.
Flow Chemistry Automated, continuous synthesis platforms.Accelerated discovery cycles, rapid optimization. nih.gov

Expanding Therapeutic Horizons and Disease Area Exploration

The inherent versatility of the piperidine scaffold allows for its application across a wide spectrum of diseases. encyclopedia.pubbohrium.com While its derivatives are already used in over twenty drug classes, including analgesics and antipsychotics, ongoing research is uncovering new therapeutic opportunities for compounds derived from scaffolds like this compound. encyclopedia.pubnih.gov

Emerging areas of exploration include:

Oncology: Piperidine-containing compounds are being investigated for their anticancer properties, with some showing good activity against androgen-refractory cancer cell lines. encyclopedia.pub

Neurodegenerative Diseases: In the search for treatments for Alzheimer's disease, novel piperidine derivatives are being designed as multi-target agents that inhibit cholinesterases and beta-secretase, while also exhibiting antioxidant effects. encyclopedia.pubajchem-a.com The benzyl-piperidine group, in particular, shows good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme. encyclopedia.pub

Infectious Diseases: Researchers are exploring piperidine derivatives for their antiviral, antifungal, and antiparasitic activities. encyclopedia.pubresearchgate.net For instance, new piperidine-based small molecules have been developed as anti-HIV agents that can sensitize infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov

Agrochemicals: The structural versatility of piperidine is also being leveraged in the development of new agrochemicals, including fungicides and insecticides, with some compounds showing potent and broad-spectrum activity. rhhz.net

The table below highlights some of the expanding therapeutic applications for piperidine-based compounds.

Disease AreaTherapeutic Target/MechanismExample Application
Cancer M3 muscarinic acetylcholine receptor (M3R) ligandsAndrogen-refractory cancer cell lines. encyclopedia.pub
Alzheimer's Disease Multi-target inhibition (Cholinesterases, BACE1), antioxidant properties.Development of neuroprotective agents. ajchem-a.comnih.gov
HIV/AIDS HIV-1 envelope glycoprotein (Env) binding, sensitization to ADCC.Small molecule CD4 mimetic compounds. nih.gov
Fungal Infections Chitin synthase inhibition.Broad-spectrum antifungal agents. encyclopedia.pub

Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it more efficient and accurate. mednexus.orgresearchgate.net For scaffolds like this compound, these computational tools are instrumental in accelerating the design and optimization of new drug candidates. nih.govnih.gov

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms analyze vast biological datasets to identify and validate new protein targets for which piperidine-based ligands could be designed.

Virtual Screening and Hit Discovery: ML models can screen massive virtual libraries of compounds to identify potential hits with desired biological activities, significantly reducing the time and cost associated with traditional high-throughput screening. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the piperidine scaffold, optimized for specific properties like binding affinity and selectivity.

ADMET Prediction: AI tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to reduce the high attrition rates of drug candidates in later stages. mednexus.orgresearchgate.net

Green Chemistry Principles and Sustainability in Piperidine Chemistry

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. unife.it The synthesis of N-heterocycles, including piperidines, is a key area where these principles are being applied. nih.govmdpi.com

Key aspects of green chemistry in this field include:

Sustainable Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, polyethylene glycol (PEG), and bio-based solvents such as eucalyptol is being explored. mdpi.com

Efficient Catalysis: The development of reusable heterogeneous catalysts and biocatalysts reduces waste and improves reaction efficiency. nih.govmdpi.com Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is one such strategy that uses alcohols as starting materials and produces only water and hydrogen as by-products. rsc.org

Renewable Feedstocks: Research is underway to produce piperidines from renewable biomass sources. For example, a novel catalytic strategy enables the synthesis of piperidine from furfural, a bio-based platform chemical, under mild conditions. nih.gov

Atom Economy: Synthetic methods like multicomponent reactions are being utilized to maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

These approaches not only reduce the environmental impact of pharmaceutical production but also can lead to more efficient and cost-effective syntheses. nih.govmdpi.com

Multidisciplinary Collaborations in this compound Research

The complexity of modern drug discovery necessitates a highly collaborative and integrative approach. nih.gov Advancing research on scaffolds like this compound relies on the synergy between various scientific disciplines.

Essential collaborations include:

Medicinal and Computational Chemistry: Computational chemists use AI and molecular modeling to design new derivatives, which are then synthesized by medicinal chemists. frontiersin.org This iterative cycle of design, synthesis, and testing accelerates the optimization of lead compounds. nih.gov

Chemical Biology and Pharmacology: Chemical biologists develop probes and assays to study the mechanism of action of new compounds, while pharmacologists evaluate their efficacy and safety in biological systems. researchgate.net

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies bridge the gap between basic scientific discovery and clinical development. These partnerships can leverage academic innovation to explore novel biological targets and therapeutic avenues, while industry provides the resources and expertise for drug development. researchgate.net

Integrated Drug Discovery Platforms: An emerging trend is the creation of integrated platforms that combine automated synthesis, high-throughput screening, and computational analysis in a closed loop. This "end-to-end" approach streamlines the entire discovery process, from initial hypothesis to lead optimization. nih.govresearchgate.net

Such multidisciplinary efforts are crucial for tackling complex diseases and translating fundamental research into new medicines. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-Methylpiperidin-3-amine, and how can its purity be verified?

  • Methodological Answer : A widely used method involves reductive amination of 1-methylpiperidin-3-one using methylamine in the presence of titanium(IV) isopropoxide, followed by resolution with chiral acids like ditoluoyl-(L)-tartaric acid to isolate enantiomers . Purity is verified via ¹H NMR (e.g., δ 2.97–2.72 ppm for methyl groups and piperidine protons) and mass spectrometry (e.g., m/z 418.2 [M+1] in Example 278) .

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Structural confirmation relies on ¹H NMR (400 MHz, DMSO-d₆) to identify methyl groups (δ ~2.11–1.62 ppm) and amine protons (δ ~9.79 ppm), coupled with ESI-MS for molecular ion validation . For stereochemical resolution, chiral chromatography or X-ray crystallography (using software like SHELXL) may be employed, though crystallographic data for this specific compound is not explicitly reported in the provided evidence .

Q. What are the typical reaction pathways involving this compound in medicinal chemistry?

  • Methodological Answer : The amine is frequently used in nucleophilic substitutions or coupling reactions to synthesize bioactive compounds. For example, it reacts with benzoimidazole carboxylates to form antitumor agents, as seen in Example 39 (EP 3,294,732 B1), where it replaces N,N-dimethylpropane-1,3-diamine . Reaction conditions often involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization strategies include:
  • Catalyst screening : Titanium(IV) isopropoxide enhances reductive amination efficiency by stabilizing intermediates .
  • Solvent selection : Methanol or water improves solubility in partial reduction steps, as demonstrated in the synthesis of 1-benzyl-4-methylpiperidin-3-one .
  • Temperature control : Maintaining 0–5°C during quaternization steps minimizes side reactions .

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictory spectral data (e.g., variable NMR shifts due to solvent effects or tautomerism) are addressed by:
  • Cross-validation : Combining ¹H NMR, ¹³C NMR, and high-resolution MS to confirm molecular integrity .
  • Computational modeling : Density Functional Theory (DFT) calculations predict expected shifts, aiding in peak assignment .
  • Crystallographic verification : When possible, single-crystal X-ray diffraction provides unambiguous structural proof .

Q. What strategies are employed to tailor the reactivity of this compound for drug discovery applications?

  • Methodological Answer :
  • Protecting groups : Temporary protection of the amine (e.g., with SEM groups) prevents undesired side reactions during heterocycle formation, as seen in Example 39 .
  • Steric modulation : Introducing bulky substituents on the piperidine ring alters nucleophilicity, enabling selective reactions in crowded environments .
  • Derivatization : Converting the amine to a urea or amide enhances binding affinity in kinase inhibitors, as demonstrated in triazine-based antileukemic agents .

Q. How is stereochemical purity achieved in syntheses involving this compound?

  • Methodological Answer : Chiral resolution techniques include:
  • Diastereomeric salt formation : Using ditoluoyl-(L)-tartaric acid to isolate enantiomers, as described in the synthesis of (3R,4R)-isomers .
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) induce enantioselectivity during reductive amination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.